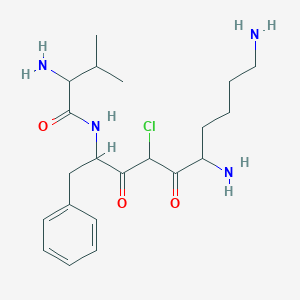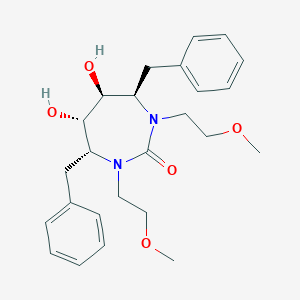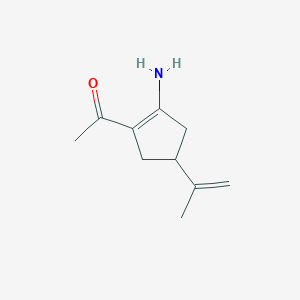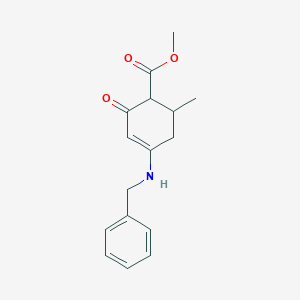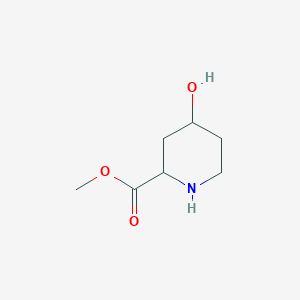![molecular formula C6H4N4O2 B115422 Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 89891-00-9](/img/structure/B115422.png)
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest due to its structural similarity to purines and pteridines, which are integral components of nucleic and folic acids. This compound exhibits a wide range of biological activities, making it a valuable subject of study in medicinal chemistry .
Mecanismo De Acción
Target of Action
The primary target of 1H-pyrimido[4,5-d]pyrimidine-2,4-dione is Bruton’s tyrosine kinase (BTK) . BTK is a key signaling molecule in the B cell receptor (BCR) signal transduction cascade, which contributes to the propagation and maintenance of B cell malignancies .
Mode of Action
1H-pyrimido[4,5-d]pyrimidine-2,4-dione interacts with BTK, inhibiting its activity. This inhibition disrupts the BCR signaling cascade, thereby affecting the propagation and maintenance of B cell malignancies . The compound has been reported to have strong inhibitory activities against BTK .
Biochemical Pathways
The compound affects the BCR signaling pathway by inhibiting BTK. This disruption can lead to downstream effects such as the inhibition of B cell proliferation and the induction of cell cycle arrest .
Result of Action
The inhibition of BTK by 1H-pyrimido[4,5-d]pyrimidine-2,4-dione leads to significant inhibition of the proliferation of certain cell lines. For example, it has been reported to inhibit the proliferation of Ramos and TMD8 cells and induce cell cycle arrest .
Análisis Bioquímico
Biochemical Properties
1H-pyrimido[4,5-d]pyrimidine-2,4-dione has been reported as a potent inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a key signaling molecule in the B cell receptor signal transduction cascade, which contributes to the propagation and maintenance of B cell malignancies . The inhibitory activities of this compound on BTK have been demonstrated in enzymatic inhibition assays .
Cellular Effects
In cellular level experiments, 1H-pyrimido[4,5-d]pyrimidine-2,4-dione derivatives have significantly inhibited the proliferation of certain cell types . For instance, they have been shown to arrest a significant percentage of TMD8 cells in the G1 phase .
Molecular Mechanism
The molecular mechanism of action of 1H-pyrimido[4,5-d]pyrimidine-2,4-dione involves its binding interactions with BTK, resulting in the inhibition of this enzyme . This leads to changes in gene expression and impacts cell signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Two primary synthetic routes have been proposed for the preparation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives:
Acylation and Cyclization: This method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Reductive Amination and Cyclization: In this method, the acetyl group in 5-acetyl-4-aminopyrimidines undergoes reductive amination, followed by cyclization with dimethylformamide dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3), resulting in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired substituents and the specific application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (MeONa) and various amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or hetaryl groups .
Aplicaciones Científicas De Investigación
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has a broad range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural similarity to nucleic acids makes it useful in studying DNA and RNA interactions.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as:
Pteridines: These compounds are isomeric to pyrimido[4,5-d]pyrimidines and are components of nucleic and folic acids.
Pyrido[2,3-d]pyrimidines: These compounds exhibit similar biological activities but differ in their ring fusion patterns and substitution possibilities.
This compound stands out due to its unique combination of biological activities and structural versatility, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-1-7-2-8-4(3)9-6(12)10-5/h1-2H,(H2,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFPZDNYWVYUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359031 | |
| Record name | Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89891-00-9 | |
| Record name | Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


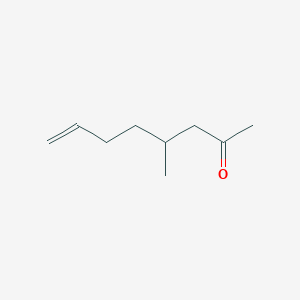

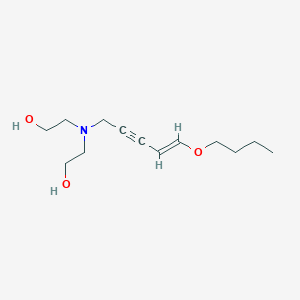
![[2-[(2-Methylpropan-2-yl)oxy]-1-(2-nitrophenyl)-2-oxoethyl] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B115345.png)
